molecular formula C20H44NO9PSi2 B11103374 Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate

Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate

Cat. No.: B11103374
M. Wt: 529.7 g/mol
InChI Key: LMIZDVHSGJUYMN-UHFFFAOYSA-N
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Description

Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate is a complex organic compound that features a combination of ester, silyl, and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the phosphonate ester, followed by the introduction of the silyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(trimethylsilyl)propynoate
  • Ethyl 3-(triethoxysilyl)propanoate
  • Ethyl 3-(trimethylsilyl)propanoate

Uniqueness

Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate is unique due to its combination of ester, silyl, and phosphonate groups. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H44NO9PSi2

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl 3-[ethoxycarbonyl-[[2-triethoxysilylethyl(trimethylsilyloxy)phosphoryl]methyl]amino]propanoate

InChI

InChI=1S/C20H44NO9PSi2/c1-9-25-19(22)14-15-21(20(23)26-10-2)18-31(24,30-32(6,7)8)16-17-33(27-11-3,28-12-4)29-13-5/h9-18H2,1-8H3

InChI Key

LMIZDVHSGJUYMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CP(=O)(CC[Si](OCC)(OCC)OCC)O[Si](C)(C)C)C(=O)OCC

Origin of Product

United States

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